2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Description

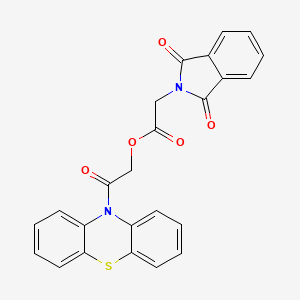

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a hybrid molecule combining a phenothiazine moiety and a phthalimide-derived ester. Phenothiazines are known for their antipsychotic and antimicrobial properties, while phthalimide derivatives exhibit diverse biological activities, including anti-inflammatory and anticancer effects . This compound is synthesized via a multi-step process involving condensation reactions between phenothiazine derivatives and phthalimide-based intermediates . Its structural complexity enables interactions with multiple biological targets, making it a candidate for antibacterial, antifungal, antioxidant, and anticancer applications .

Properties

IUPAC Name |

(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O5S/c27-21(26-17-9-3-5-11-19(17)32-20-12-6-4-10-18(20)26)14-31-22(28)13-25-23(29)15-7-1-2-8-16(15)24(25)30/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZUJTCYTZDWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound with the molecular formula C25H24N2O5S. This compound combines a phenothiazine moiety, recognized for its diverse biological activities, with an isoindole derivative, which enhances its chemical reactivity and potential therapeutic applications. The unique structural features of this compound suggest significant biological activity, warranting in-depth exploration.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- Phenothiazine moiety : Known for antipsychotic and antimicrobial properties.

- Isoindole derivative : Associated with anticancer and neuroprotective activities.

Anticancer Properties

Research indicates that compounds similar to 2-oxo-2-(10H-phenothiazin-10-yl)ethyl exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The antiproliferative activity of certain derivatives has been linked to their ability to disrupt the mitotic spindle formation in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The phenothiazine component contributes to the antimicrobial properties observed in this class of compounds. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 2-{[2-Oxo-2-(10H-pheno-thiazin-10-yl)ethyl]sulfanyl}benzoic acid | Antimicrobial | Various bacteria | |

| N-[2-Oxo-2-(10H-pheno-thiazin-10-yl)ethyl]-L-methionine | Potential neuroprotective effects | Not specified |

The biological activity of 2-oxo-2-(10H-pheno-thiazin-10-yl)ethyl is believed to stem from its interaction with multiple biological targets. Preliminary studies suggest that it may influence pathways involved in cell cycle regulation and apoptosis through modulation of tubulin dynamics and other cellular mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound. The study highlighted the importance of structural modifications in enhancing biological activity. For example, modifications that increase lipophilicity were found to improve cellular uptake and efficacy against cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 444.46 g/mol. The structure combines elements from phenothiazine and isoindole , which are known for their diverse biological activities. The presence of the 2-oxo and 1,3-dioxo functional groups suggests potential reactivity that can be exploited in medicinal chemistry.

Antipsychotic Potential

The phenothiazine moiety is historically significant in the development of antipsychotic medications. Compounds derived from phenothiazine have been used to treat schizophrenia and other psychiatric disorders. The incorporation of the isoindole structure may enhance the pharmacological profile by improving efficacy or reducing side effects compared to traditional phenothiazines.

Antimicrobial Activity

Research indicates that derivatives of phenothiazine possess antimicrobial properties. The combination of the phenothiazine structure with the dioxo group may lead to enhanced antimicrobial activity against various bacterial strains. This aspect warrants further investigation through in vitro and in vivo studies.

Anticancer Properties

The dual functionality of this compound suggests potential applications in cancer therapy. Phenothiazine derivatives have been explored for their cytotoxic effects on cancer cells, and the addition of isoindole could provide synergistic effects that enhance these properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Findings |

|---|---|

| Antipsychotic Evaluation | A study demonstrated that derivatives similar to this compound exhibited reduced side effects compared to traditional antipsychotics like chlorpromazine. |

| Antimicrobial Testing | Research showed that compounds with similar structures had significant antibacterial activity against Staphylococcus aureus. |

| Cytotoxicity Assays | In vitro assays indicated that phenothiazine-based compounds could induce apoptosis in cancer cell lines, suggesting a pathway for anticancer drug development. |

Comparison with Similar Compounds

Table 2: Structural and Functional Comparison

| Compound | Core Structure | Key Activity | Toxicity Profile |

|---|---|---|---|

| 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (phthalimido)acetate | Phenothiazine + Phthalimide | Anticancer, Antimicrobial | Not explicitly reported |

| (2-oxo-2-phenothiazin-10-ylethyl) thiophene-2-carboxylate | Phenothiazine + Thiophene | Antimicrobial | Lower genotoxicity |

Phthalimide-GABA Hybrids

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(substituted phenyl)butanamides combine phthalimide with GABA-anilide/hydrazone moieties. These hybrids demonstrated anticonvulsant activity with reduced neurotoxicity compared to traditional antiepileptics .

Sulfonate and Sulfonamide Derivatives

Sodium 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate (XXIVb) and related sulfonamides are nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Their elongated sulfonate chains enhance solubility but reduce bioavailability compared to the acetate ester in the parent compound .

Thiocarbamate Derivatives

Key Research Findings

- Structural Impact on Activity: The phenothiazine-phthalimide hybrid structure enables dual targeting of microbial and cancer cells, while nitrate esters (C1–C6) prioritize NO-mediated vasodilation for SCD .

- Toxicity-Safety Balance : Methyl spacers and meta-substitutions in phthalimide derivatives minimize mutagenicity without compromising efficacy .

- Synthetic Flexibility : Multi-step syntheses allow modular modifications, such as sulfonate chain elongation or GABA conjugation, to optimize pharmacokinetics .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ester linkage (δ ~4.5 ppm for –CH₂–O–CO–) and aromatic protons of phenothiazine (δ 6.8–7.5 ppm) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1700–1680 cm⁻¹ (isoindole-1,3-dione C=O) confirm functional groups .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (e.g., molecular ion [M+H]⁺ at m/z ~495) .

How can computational modeling guide the analysis of reaction mechanisms in its synthesis?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to optimize coupling reactions .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields .

- Kinetic Modeling : Use software like Gaussian or ORCA to calculate activation energies for esterification steps, reducing trial-and-error experimentation .

How can contradictory data in biological activity studies be resolved?

Advanced Research Question

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from cell-line variability .

- Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC quantifies interactions with targets like DNA topoisomerases or kinases, resolving discrepancies in IC₅₀ values .

- Metabolite Interference Testing : LC-MS/MS identifies degradation products (e.g., hydrolysis of the ester group) that may skew activity results .

What strategies ensure stability during storage and experimental use?

Basic Research Question

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Monitor pH-dependent ester hydrolysis via HPLC; buffers (pH 6–8) minimize degradation .

- Oxidative Resistance : Antioxidants (e.g., BHT) are added to solutions to prevent phenothiazine ring oxidation .

What in vitro models are suitable for evaluating its biological activity?

Advanced Research Question

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains .

- Anticancer Screening : MTT assays with 3D tumor spheroids to mimic in vivo conditions .

- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or PARP inhibition) using purified enzymes .

Which computational parameters are critical for docking studies with this compound?

Advanced Research Question

- Force Field Selection : AMBER or CHARMM for accurate ligand-protein interaction energy calculations .

- Ligand Protonation States : pKa prediction (e.g., using MarvinSuite) to model ionization at physiological pH .

- Binding Site Flexibility : Molecular dynamics (MD) simulations (≥100 ns) account for receptor conformational changes .

How can Design of Experiments (DoE) resolve data contradictions in reaction optimization?

Advanced Research Question

- Factorial Design : Screen variables (temperature, catalyst loading, solvent) to identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Optimize coupling reaction conditions (e.g., 45°C, 0.1 eq DMAP) to maximize purity .

- Contradiction Analysis : Use ANOVA to distinguish significant variables from noise, reducing conflicting conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.